2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal
CAS No.: 1344347-84-7
Cat. No.: VC2839641
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1344347-84-7 |
|---|---|
| Molecular Formula | C8H12N2O |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | 2-methyl-3-(2-methylpyrazol-3-yl)propanal |
| Standard InChI | InChI=1S/C8H12N2O/c1-7(6-11)5-8-3-4-9-10(8)2/h3-4,6-7H,5H2,1-2H3 |
| Standard InChI Key | ACKFOTCTHFASHN-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=NN1C)C=O |
| Canonical SMILES | CC(CC1=CC=NN1C)C=O |
Introduction
Chemical Structure and Physical Properties
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal consists of a 1-methyl-1H-pyrazol-5-yl group connected to a 2-methylpropanal moiety. This structure creates a molecule with both aromatic and carbonyl functionalities, providing diverse chemical reactivity.
Basic Identification Information
The compound is identified by the following chemical parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1344347-84-7 |
| Molecular Formula | C8H12N2O |
| Molecular Weight | 152.20 g/mol |
| InChI Key | ACKFOTCTHFASHN-UHFFFAOYNA-N |
| Purity (Commercial Grade) | 95% |
Synthesis Methodologies
Purification and Characterization
Purification of 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal likely involves standard organic chemistry techniques such as column chromatography, recrystallization, or distillation. Characterization would typically employ:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Elemental analysis
These techniques would confirm the structure and purity of the synthesized compound, which is particularly important if it is intended for use in biological testing or as a pharmaceutical intermediate.
Comparative Analysis with Related Pyrazole Compounds
Structural Comparison with Other Pyrazole Derivatives
The following table compares 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal with other pyrazole derivatives to highlight structural and functional relationships:
This comparison demonstrates how the specific functional groups and substitution patterns on the pyrazole ring system can significantly alter the physical properties and potential applications of these compounds.
Chemical Reactivity Patterns
The reactivity of 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal would primarily be determined by:
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The aldehyde group - susceptible to nucleophilic addition reactions, reduction to alcohols, oxidation to carboxylic acids, and condensation reactions
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The pyrazole ring - capable of electrophilic aromatic substitution reactions, though with different regioselectivity than benzene
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The methyl groups - potential sites for oxidation or radical functionalization
These reaction patterns create diverse opportunities for using this compound as a building block in synthetic chemistry, particularly for creating more complex heterocyclic systems.
Analytical Methods and Characterization
Spectroscopic Identification
For accurate identification and purity assessment of 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal, several analytical techniques would be employed:
| Analytical Technique | Expected Key Features | Utility in Analysis |
|---|---|---|
| ¹H NMR | Signals for pyrazole H, aldehyde H, methyl groups | Structure confirmation, purity assessment |
| ¹³C NMR | Carbonyl carbon signal, pyrazole ring carbons | Carbon skeleton verification |
| IR Spectroscopy | C=O stretch (~1700 cm⁻¹), pyrazole ring vibrations | Functional group confirmation |
| Mass Spectrometry | Molecular ion peak at m/z 152, fragmentation pattern | Molecular weight confirmation |
These analytical approaches provide complementary information that together can conclusively establish the identity and purity of the compound, which is essential for both research applications and quality control in production.
Physical Property Determination
Physical properties of 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal that would typically be characterized include:
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Melting/boiling point
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Solubility profile in various solvents
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Partition coefficient (LogP) indicating lipophilicity
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Stability under various conditions (temperature, pH, light)
These properties are crucial for determining appropriate handling, storage, and application conditions for the compound in research settings.
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